molecular formula C9H9BrO3 B126845 4-Bromo-3,5-dimethoxybenzaldehyde CAS No. 31558-40-4

4-Bromo-3,5-dimethoxybenzaldehyde

Cat. No. B126845
Key on ui cas rn: 31558-40-4
M. Wt: 245.07 g/mol
InChI Key: UGBJRYUNSXFPOX-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

A solution of 4-bromo-3,5-dimethoxybenzaldehyde (5.04 g, 20.57 mmole) and toluenesulfonylmethyl isocyanide (4.22 g, 21.6 mmole) in MeOH (50 ml) was heated at reflux for 3 hrs. After evaporation to near dryness, H2O (50 ml) and EtOAc (200 ml) were added with stirring. The organic layer was separated and washed with brine (50 ml), dried over Na2SO4 and concentrated in vacuo. Et2O (50 ml) was added with swirling and the product was collected by filtration, washed with Et2O (2×25 ml) and dried giving 5-(4-bromo-3,5-dimethoxyphenyl)oxazole as a pale yellow solid (2.25 g, 39% yield).
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[O:12][CH3:13].C1(C)C(S([CH2:23][N+:24]#[C-:25])(=O)=O)=CC=CC=1>CO>[Br:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][C:5]([C:6]2[O:7][CH:25]=[N:24][CH:23]=2)=[CH:4][C:3]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
5.04 g
Type
reactant
Smiles
BrC1=C(C=C(C=O)C=C1OC)OC
Name
toluenesulfonylmethyl isocyanide
Quantity
4.22 g
Type
reactant
Smiles
C=1(C(=CC=CC1)S(=O)(=O)C[N+]#[C-])C
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hrs
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
Et2O (50 ml) was added
FILTRATION
Type
FILTRATION
Details
the product was collected by filtration
WASH
Type
WASH
Details
washed with Et2O (2×25 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C1=CN=CO1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: PERCENTYIELD 39%
YIELD: CALCULATEDPERCENTYIELD 38.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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